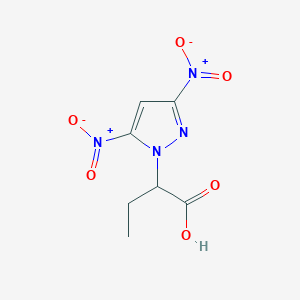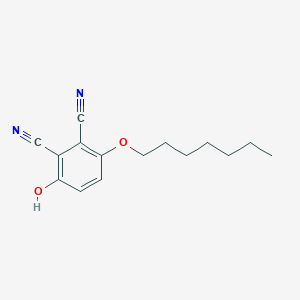
2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid typically involves the nitration of a pyrazole precursor followed by the introduction of the butanoic acid moiety. One common method involves the nitration of 1H-pyrazole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 3 and 5 positions. The resulting 3,5-dinitro-1H-pyrazole is then reacted with butanoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification processes, which can enhance yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents or alkylating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of dinitropyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3,5-diamino-1H-pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory or anticancer agents.
Industry: Used in the production of advanced materials, including energetic materials and explosives due to its high thermal stability and energy content.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid is largely dependent on its interaction with molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another compound with similar nitro groups and pyrazole structure, known for its high thermal stability and energetic properties.
Bis(4-azido-3,5-dinitro-1H-pyrazol-1-yl)methane: A compound with similar pyrazole structure and nitro groups, used as a precursor for new explosives.
Uniqueness
2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of the butanoic acid moiety, which can influence its solubility and reactivity compared to other similar compounds
Propriétés
Formule moléculaire |
C7H8N4O6 |
|---|---|
Poids moléculaire |
244.16 g/mol |
Nom IUPAC |
2-(3,5-dinitropyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H8N4O6/c1-2-4(7(12)13)9-6(11(16)17)3-5(8-9)10(14)15/h3-4H,2H2,1H3,(H,12,13) |
Clé InChI |
IMYJABWLMOLFEA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)N1C(=CC(=N1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(2R,3R,4S,5R)-5-ethyl-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B11713472.png)
![N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide](/img/structure/B11713477.png)

![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11713493.png)

![3,5-DI-Tert-butyl-N-{2-[(naphthalen-2-YL)(phenyl)carbamoyl]phenyl}benzamide](/img/structure/B11713503.png)
![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11713522.png)
![(5Z)-5-[(1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11713529.png)
![Diethyl (2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)phosphonate](/img/structure/B11713541.png)
![1-(4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11713543.png)

![4-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11713564.png)
![4-nitro-N-[4-(5-{[(4-nitrophenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11713565.png)
![Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11713567.png)
